molecular formula C9H16N2O2 B6282277 (3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione CAS No. 2305185-18-4

(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione

Cat. No.: B6282277
CAS No.: 2305185-18-4
M. Wt: 184.2
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Description

(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione
  • (3R,6R)-3-[(2S)-butan-2-yl]-6-ethylpiperazine-2,5-dione
  • (3R,6R)-3-[(2S)-butan-2-yl]-6-propylpiperazine-2,5-dione

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

2305185-18-4

Molecular Formula

C9H16N2O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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